(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
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Overview
Description
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol is a complex organic compound with a unique structure that includes a bicyclo[3.1.0]hexane ring system, an iodopurine moiety, and a cyclobutyl(cyclopropyl)methylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol typically involves multiple steps, including the formation of the bicyclo[3.1.0]hexane ring, the introduction of the iodopurine moiety, and the attachment of the cyclobutyl(cyclopropyl)methylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The iodopurine moiety can be reduced to remove the iodine atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the iodopurine moiety would produce a deiodinated purine compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to bind to specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol involves its interaction with specific molecular targets. The iodopurine moiety may enable it to bind to nucleic acids, while the cyclobutyl(cyclopropyl)methylamino group could interact with proteins. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-chloropurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol: Similar structure but with a chlorine atom instead of iodine.
(1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-bromopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of (1R,3R,4R,5S)-4-[6-[[®-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol lies in its iodopurine moiety, which may confer distinct chemical and biological properties compared to its chloro- and bromo- analogs. The presence of iodine can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C20H26IN5O3 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C20H26IN5O3/c21-19-24-17(23-12(10-4-5-10)9-2-1-3-9)13-18(25-19)26(8-22-13)14-11-6-20(11,7-27)16(29)15(14)28/h8-12,14-16,27-29H,1-7H2,(H,23,24,25)/t11-,12+,14-,15-,16?,20+/m1/s1 |
InChI Key |
NRMMOPXCAHUSCA-OITVUFKTSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)[C@@H]5[C@H]6C[C@]6(C([C@@H]5O)O)CO |
Canonical SMILES |
C1CC(C1)C(C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)C5C6CC6(C(C5O)O)CO |
Origin of Product |
United States |
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